
Sodium 6-hydroxypyrimidine-4-carboxylate
Overview
Description
Sodium 6-hydroxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C5H3N2NaO3 and a molecular weight of 162.08 g/mol . . This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine.
Preparation Methods
The synthesis of sodium 6-hydroxypyrimidine-4-carboxylate typically involves the reaction of uracil derivatives with sodium hydroxide. The specific synthetic routes and reaction conditions can vary, but a common method includes:
Starting Material: Uracil or its derivatives.
Reagents: Sodium hydroxide (NaOH).
Chemical Reactions Analysis
Sodium 6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Sodium 6-hydroxypyrimidine-4-carboxylate is utilized as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated significant biological activities, including:
- Anticancer Properties : Research indicates that derivatives exhibit cytotoxic effects against several cancer cell lines, including human leukemia cells, with IC50 values as low as 14.0 µM. The mechanism often involves selective transport via folate receptors and inhibition of enzymes crucial for nucleotide synthesis .
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. It inhibits fatty acid biosynthesis pathways crucial for bacterial survival, leading to cell death .
- Anti-inflammatory Effects : Pyrimidine derivatives, including this compound, have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions due to its functional groups, facilitating the development of more complex heterocyclic compounds .
Case Study 1: Anticancer Activity
A study conducted on human leukemia cell lines demonstrated that this compound derivatives inhibited cell proliferation significantly. The mechanism involved selective uptake through folate transporters and subsequent inhibition of glycinamide ribonucleotide formyltransferase, an enzyme critical for nucleotide biosynthesis .
Case Study 2: Antimicrobial Efficacy
Research highlighted the antimicrobial properties of this compound against Mycobacterium tuberculosis. The compound's ability to interfere with essential fatty acid biosynthesis pathways was pivotal in its effectiveness as an antibacterial agent .
Mechanism of Action
The mechanism of action of sodium 6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of enzymatic activities, particularly those involved in nucleic acid metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Sodium 6-hydroxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Uracil: A naturally occurring pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
What sets this compound apart is its unique structure, which includes a carboxylate group at the 4-position and a hydroxyl group at the 6-position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Biological Activity
Sodium 6-hydroxypyrimidine-4-carboxylate, a derivative of pyrimidine, has garnered attention for its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with hydroxyl and carboxylate functional groups. Its molecular formula is , indicating the presence of sodium in its structure. The compound's unique configuration allows for various chemical interactions, contributing to its biological effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Compounds in the pyrimidine family, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains .
- Anticancer Properties : Studies have shown that derivatives of 6-hydroxypyrimidine can inhibit tumor cell proliferation. For instance, compounds with similar structures demonstrated potent cytotoxic effects on human leukemia cell lines (IC50 values as low as 14.0 µM) . The mechanism often involves selective transport via folate receptors and inhibition of critical enzymes like glycinamide ribonucleotide formyltransferase .
- Anti-inflammatory Effects : Pyrimidine derivatives have been reported to possess anti-inflammatory properties, potentially making them useful in treating conditions characterized by inflammation.
- Antioxidant Properties : These compounds are also recognized for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells .
- Selective Transport Mechanisms : this compound utilizes transporters like the proton-coupled folate transporter (PCFT) and folate receptors (FRs) to enter cells more effectively than other compounds in its class .
Case Studies
- Antitumor Activity in SCID Mice : A study investigated the efficacy of sodium 6-hydroxypyrimidine derivatives in SCID mice bearing tumor xenografts. Results indicated significant tumor reduction and prolonged survival rates in treated groups compared to controls, highlighting the compound's potential as an anticancer agent .
- Cytotoxicity Screening : A series of synthesized derivatives were tested against various human cancer cell lines. Compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values below 20 µM against leukemia cell lines, suggesting a strong potential for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Sodium 6-hydroxypyrimidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursor pyrimidine derivatives. For example, ethyl pyrimidine carboxylate intermediates can be synthesized via condensation of aldehydes, thioureas, and acetoacetate derivatives under reflux conditions, followed by hydrolysis and sodium salt formation . Optimization includes adjusting catalysts (e.g., palladium or copper) and solvents (e.g., DMF or toluene) to improve yield . Reaction progress should be monitored via TLC, and purification achieved via silica gel chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., hydroxyl and carboxylate peaks at 3200–3500 cm⁻¹ and 1650–1750 cm⁻¹, respectively) . Nuclear magnetic resonance (¹H/¹³C NMR) in DMSO-d6 identifies proton environments, while LC-MSD-Trap-XCT ensures molecular weight and purity (>95%) . Cross-validation with elemental analysis or X-ray crystallography enhances reliability .
Q. How can researchers determine the solubility profile of this compound for experimental design?
- Methodological Answer: Solubility is assessed in solvents of varying polarity (water, ethanol, DMSO) via gravimetric or UV-Vis methods. For instance, hydroxylic solvents like water may enhance dissolution due to hydrogen bonding with the hydroxyl and carboxylate groups . Pre-saturation studies at controlled temperatures (25°C–60°C) guide solvent selection for reaction setups .
Advanced Research Questions
Q. How should researchers address discrepancies in reaction yields during synthesis?
- Methodological Answer: Yield variations often stem from impurities in precursors or suboptimal catalysis. For example, trace moisture in reagents can hydrolyze intermediates prematurely, reducing yield . Systematic troubleshooting involves:
- Purity checks (TLC/HPLC) of starting materials .
- Testing alternative catalysts (e.g., Pd/C vs. CuI) .
- Adjusting solvent polarity to stabilize intermediates .
Q. What mechanistic insights exist for the reactivity of this compound in hydroxylic solvents?
- Methodological Answer: The compound’s reactivity is influenced by solvent-specific effects. In aqueous media, the carboxylate group undergoes nucleophilic attack, while hydroxyl groups participate in hydrogen bonding, altering reaction kinetics . Kinetic studies comparing rate constants in water vs. ethanol (using UV-Vis or NMR) can distinguish solvent-specific vs. non-specific effects .
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Methodological Answer: Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites (e.g., carboxylate oxygen as a nucleophile) . Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) predict binding affinities to target proteins, guiding drug design .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) during structural elucidation?
- Methodological Answer: Contradictions may arise from tautomerism or solvent artifacts. For example, enol-keto tautomerism in pyrimidine derivatives can shift NMR peaks. Strategies include:
- Variable-temperature NMR to observe dynamic equilibria .
- Deuterium exchange experiments to confirm labile protons .
- Complementary techniques like X-ray crystallography for unambiguous assignment .
Q. How does this compound degrade under varying pH and temperature conditions?
- Methodological Answer: Stability studies involve incubating the compound in buffers (pH 2–12) at 25°C–60°C, with degradation monitored via HPLC . Acidic conditions (pH < 3) may protonate the carboxylate, reducing solubility and accelerating hydrolysis. Arrhenius plots predict shelf-life under storage conditions .
Q. What green chemistry approaches can minimize waste in its synthesis?
- Methodological Answer: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) . Catalytic recycling (e.g., immobilized Pd nanoparticles) reduces metal waste . Microwave-assisted synthesis shortens reaction times, lowering energy consumption .
Q. How should conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be interpreted?
- Methodological Answer: Dose-response curves and selectivity indices (e.g., IC50 ratios for target vs. off-target effects) clarify specificity . Contradictions may arise from assay conditions (e.g., buffer ionic strength affecting ligand binding). Meta-analyses of published data using standardized protocols (e.g., CONSORT guidelines) improve reproducibility .
Properties
IUPAC Name |
sodium;6-oxo-1H-pyrimidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.Na/c8-4-1-3(5(9)10)6-2-7-4;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYJNPSTCFWKMJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138010-70-3 | |
Record name | sodium 6-hydroxypyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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